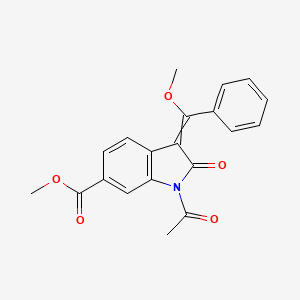

1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone

Description

1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone is a substituted indolinone derivative with a complex structure featuring acetyl, methoxycarbonyl, and aryl-methylene substituents. Its synthesis typically involves the reaction of methyl 2-indolinone-6-carboxylate with triethyl orthobenzoate and acetic anhydride under reflux conditions, yielding the target compound in ~77% yield . Key physicochemical properties include:

- Melting point: 253°C

- IR spectrum: Peaks at 1610 cm⁻¹ (C=O stretching of indolinone), 1655 cm⁻¹ (acetyl group), and 1711 cm⁻¹ (ester carbonyl) .

- Empirical formula: C₃₁H₃₃N₅O₄ (calculated molecular weight: 539.62 g/mol) .

- Mass spectrometry: ESI-MS shows a prominent [M+H]⁺ ion at m/z 540 .

- Elemental analysis: Matches theoretical values (C: 68.99%, H: 6.16%, N: 12.98%) .

Properties

CAS No. |

1253769-13-9 |

|---|---|

Molecular Formula |

C20H17NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

methyl (3Z)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate |

InChI |

InChI=1S/C20H17NO5/c1-12(22)21-16-11-14(20(24)26-3)9-10-15(16)17(19(21)23)18(25-2)13-7-5-4-6-8-13/h4-11H,1-3H3/b18-17- |

InChI Key |

IAELOHNWFVWCNO-ZCXUNETKSA-N |

SMILES |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C(C3=CC=CC=C3)OC)C1=O |

Isomeric SMILES |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)/C(=C(\C3=CC=CC=C3)/OC)/C1=O |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C(C3=CC=CC=C3)OC)C1=O |

Origin of Product |

United States |

Preparation Methods

N-Acetylation of Methyl 2-oxoindoline-6-carboxylate

- Reactants: Methyl 2-oxoindoline-6-carboxylate and acetic anhydride.

- Solvent: High boiling aromatic hydrocarbons capable of forming azeotropes with acetic acid, such as toluene, xylene, or chlorobenzene. Toluene is preferred for its balance of boiling point and azeotrope formation.

- Conditions:

- Temperature: 115–132 °C (115–120 °C for toluene; 125–132 °C for xylene).

- Reaction time: 15–25 hours (typically 18–23 hours in toluene; 4–6 hours in xylene).

- Molar ratios: Acetic anhydride is used in molar excess, typically 8–10 equivalents relative to methyl 2-oxoindoline-6-carboxylate.

- Solvent volume: 3–7 volumes relative to methyl 2-oxoindoline-6-carboxylate, preferably 5 volumes.

- Process Notes:

- After completion of acetylation (monitored by HPLC to ensure less than 2% unreacted starting material), a portion of the formed acetic acid is removed by distillation (1–4 volumes of solvent distilled off, typically 2 volumes).

- The distilled solvent volume is replenished with fresh solvent to maintain reaction volume.

- This removal of acetic acid is critical to prevent its negative effect on the subsequent step and to improve yield.

Reaction with Trimethyl Orthobenzoate

- Reactants: Methyl 1-acetyl-2-oxoindoline-6-carboxylate intermediate and trimethyl orthobenzoate.

- Conditions:

- Temperature: 100–140 °C, preferably 110–130 °C.

- Trimethyl orthobenzoate is added rapidly as one portion to the heated reaction mixture.

- Molar equivalents: Typically 3–4 equivalents of trimethyl orthobenzoate per methyl 2-oxoindoline-6-carboxylate; can be up to 6 equivalents if needed.

- Reaction Monitoring:

- The reaction proceeds with distillation of volatiles; 5–8 volumes of solvents are distilled off during the reaction, preferably 6–8 volumes.

- Desired conversion is over 90% consumption of the methyl 1-acetyl-2-oxoindoline-6-carboxylate intermediate, typically achieved within 2–6 hours, more preferably 3–4 hours.

- Product Isolation:

- Upon completion, the reaction mixture is cooled slowly to room temperature and then to 0 °C to precipitate the product.

- The precipitated product is filtered, washed (e.g., with ethyl acetate), and dried under vacuum.

Process Advantages

- Use of high boiling aromatic solvents forming azeotropes with acetic acid allows continuous removal of acetic acid by distillation, which:

- Prevents decomposition of trimethyl orthobenzoate to methyl benzoate.

- Enhances yield and purity of the final product.

- Eliminates the need for extensive purification steps such as recrystallization or chromatography.

Representative Experimental Data

| Step | Parameter | Condition/Value |

|---|---|---|

| N-acetylation solvent | Toluene | 5 volumes relative to starting material |

| N-acetylation temperature | Toluene reflux | 115–118 °C |

| N-acetylation time | 18 hours | |

| Acetic anhydride equivalents | 8–10 molar equivalents | |

| Acetic acid removal | Distillation volume | 2 volumes distilled off |

| Trimethyl orthobenzoate addition | Equivalents | 3–4 molar equivalents |

| Reaction temperature | 120–135 °C | |

| Solvent distillation volume | During reaction | 6–8 volumes distilled off |

| Reaction time (step 2) | 3–4 hours | |

| Conversion (HPLC) | >90% conversion | |

| Product yield | ~79% isolated yield |

Research Findings and Notes

- Acetic acid removal is a critical innovation in this synthesis, as it prevents side reactions and decomposition of reagents.

- The choice of solvent influences both the reaction kinetics and the ability to remove acetic acid by azeotropic distillation.

- The process is scalable and suitable for industrial production, as evidenced by patent disclosures.

- The method yields a product of high purity directly from the reaction mixture, reducing downstream processing costs.

- The intermediate prepared by this method is a vital precursor for the synthesis of nintedanib and potentially other biologically active indolinone derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Biology: Indolinone derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 1-acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone lies in its substituents. Below is a comparative analysis with analogous indolinone derivatives:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

The dimethylaminomethyl-anilino derivative (C₃₀H₃₀N₄O₃) exhibits a lower molecular weight (m/z 502) and enhanced solubility in polar solvents like methanol .

The methoxycarbonyl group at position 6 is conserved across analogs, suggesting its critical role in maintaining structural integrity or target interaction .

Synthetic Flexibility :

- The parent compound’s acetyl group allows for further functionalization, as seen in the synthesis of sulfonamide- and piperazine-containing derivatives (e.g., compound 81 in ).

Biological Activity

1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone is a complex organic compound belonging to the indolinone family, notable for its diverse biological activities. This compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes treating methyl 2-oxoindoline-6-carboxylate with acetic anhydride at elevated temperatures (around 130 °C). This reaction yields intermediates that can be further processed to isolate the final compound.

Key Reactions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Amines or thiols | Presence of sodium hydride |

The compound exhibits its biological effects primarily through interactions with specific molecular targets such as kinases involved in cell signaling pathways related to inflammation and cancer. By inhibiting certain kinases, it modulates various biological processes, potentially leading to therapeutic effects against proliferative diseases.

Anticancer Activity

Research indicates that indolinones, including this compound, possess significant anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in various cancer types.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies

- Anticancer Studies : In a study evaluating various indolinone derivatives, this compound showed a significant reduction in cell proliferation in breast cancer cell lines with an IC50 value indicating effective potency.

- Anti-inflammatory Effects : Another study focused on the compound's ability to suppress nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of nitric oxide synthesis, reinforcing its potential as an anti-inflammatory agent.

- Antimicrobial Activity : The compound was tested against several bacterial strains, showing promising antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.